molecular formula C28H24N2O5 B2807903 N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895652-36-5

N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Katalognummer: B2807903
CAS-Nummer: 895652-36-5
Molekulargewicht: 468.509
InChI-Schlüssel: OKXHPJVNMFNWEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a heterocyclic compound featuring a dihydroquinolin core substituted with ethyl and 4-methylbenzoyl groups, linked via an acetamide bridge to a 1,3-benzodioxole moiety. Its synthesis likely involves coupling reactions, analogous to methods reported for structurally related compounds (e.g., carbodiimide-mediated amidation or ZnCl₂-catalyzed cyclization) .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-3-18-6-10-23-21(12-18)28(33)22(27(32)19-7-4-17(2)5-8-19)14-30(23)15-26(31)29-20-9-11-24-25(13-20)35-16-34-24/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHPJVNMFNWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular Formula C23H25N3O4
Molecular Weight 405.46 g/mol
IUPAC Name N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Canonical SMILES CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NCCOC3=CC=CC=C3F

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The benzodioxole moiety is believed to enhance binding affinity to specific receptors, while the quinoline structure may influence its pharmacological properties. Research indicates that it may act on:

  • Enzymatic pathways: Inhibition or activation of specific enzymes involved in metabolic processes.
  • Cell signaling pathways: Modulation of pathways such as PI3K-Akt, which is crucial for cellular survival and growth.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
  • Case Study: A recent study evaluated the effects of this compound on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) Testing: In vitro tests against Staphylococcus aureus and Escherichia coli revealed MIC values ranging from 32 to 64 µg/mL, suggesting moderate antimicrobial activity.
  • Case Study: A study highlighted its effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential application in treating infections where conventional antibiotics fail.

Comparative Analysis with Other Compounds

To better understand the efficacy of N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, a comparison with other known compounds was conducted:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
N-(2H-benzodioxol)1532
Compound A2064
Compound B1016

Future Directions

Given the promising biological activity observed in preliminary studies, further research is warranted to explore:

  • In vivo studies to confirm efficacy and safety profiles.
  • Mechanistic studies to elucidate the precise pathways involved in its biological effects.
  • Formulation development for potential therapeutic applications in oncology and infectious diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

Substituent Effects: The 4-methylbenzoyl group at position 3 of the dihydroquinolin ring introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., dichlorophenylmethyl in quinazoline derivatives) .

Synthetic Routes : While the target compound’s synthesis is unreported in the evidence, methods for analogous acetamides suggest carbodiimide-mediated coupling (as in ) or ZnCl₂-catalyzed cyclization (as in ) as plausible pathways .

Pharmacological and Physicochemical Comparisons
  • Anticonvulsant Potential: The quinazoline derivative in exhibits anticonvulsant activity, likely due to its ability to modulate ion channels or neurotransmitter receptors.
  • Conformational Flexibility: The dihydroquinolin core’s puckering (analyzed via methods in ) could influence receptor binding compared to planar coumarin or rigid thiazolidinone systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.